N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
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Overview
Description
N-[5-(4-FLUOROPHENYL)-1,3,4-THIADIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties . The presence of the 1,3,4-thiadiazole ring in the structure contributes to its stability and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-FLUOROPHENYL)-1,3,4-THIADIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps. One common method starts with the esterification of 4-fluorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the 1,3,4-thiadiazole ring . The intermediate is then converted into a sulfonyl chloride, which undergoes nucleophilic attack by piperidine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-FLUOROPHENYL)-1,3,4-THIADIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
N-[5-(4-FLUOROPHENYL)-1,3,4-THIADIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-[5-(4-FLUOROPHENYL)-1,3,4-THIADIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may act as an inhibitor of carbonic anhydrase, which plays a role in regulating pH and fluid balance in tissues .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
- 5-(4-Methoxyphenyl)-1,3,4-thiadiazole-2-sulfonamide
- 5-(4-Nitrophenyl)-1,3,4-thiadiazole-2-sulfonamide
Uniqueness
N-[5-(4-FLUOROPHENYL)-1,3,4-THIADIAZOL-2-YL]-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE is unique due to the presence of the piperidine-1-sulfonyl group, which enhances its solubility and bioavailability. Additionally, the fluorine atom in the phenyl ring increases the compound’s stability and lipophilicity, making it more effective in biological systems .
Properties
Molecular Formula |
C20H19FN4O3S2 |
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Molecular Weight |
446.5 g/mol |
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
InChI |
InChI=1S/C20H19FN4O3S2/c21-16-8-4-15(5-9-16)19-23-24-20(29-19)22-18(26)14-6-10-17(11-7-14)30(27,28)25-12-2-1-3-13-25/h4-11H,1-3,12-13H2,(H,22,24,26) |
InChI Key |
SEKNFXATJDMOCH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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